molecular formula C9H8ClNO4 B2465435 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde CAS No. 109069-74-1

3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde

Cat. No.: B2465435
CAS No.: 109069-74-1
M. Wt: 229.62
InChI Key: QVMMXFNTUWSWHN-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde is a multifunctional aromatic aldehyde of high interest in organic synthesis and pharmaceutical research. Its unique structure, incorporating chloro, hydroxy, nitro, and dimethyl substituents on a benzaldehyde backbone, makes it a valuable and versatile building block for the development of more complex molecules. This compound is primarily used in research settings as a key precursor in the synthesis of heterocyclic compounds, ligands for metal complexes, and potential active pharmaceutical intermediates (APIs). Researchers utilize this chemical to explore structure-activity relationships in medicinal chemistry and to develop novel compounds for various applications. The presence of multiple functional groups allows for selective chemical modifications, enabling its use in multi-step synthetic routes. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-hydroxy-4,6-dimethyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-4-6(3-12)9(13)8(11(14)15)5(2)7(4)10/h3,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMMXFNTUWSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2,4-Dimethylbenzaldehyde

The synthesis typically begins with 2,4-dimethylbenzaldehyde, where nitration introduces the nitro group at position 5. Nitration is performed using fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to minimize side reactions. The methyl groups at positions 2 and 4 direct electrophilic substitution to the meta position (C5), yielding 5-nitro-2,4-dimethylbenzaldehyde with 75–85% efficiency.

Key Parameters:

  • Reagent Ratio: $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ (1:3 v/v)
  • Temperature: 0–5°C
  • Reaction Time: 4–6 hours

Chlorination of the Nitrated Intermediate

Chlorination at position 3 is achieved using chlorine gas ($$ \text{Cl}2 $$) in the presence of ferric chloride ($$ \text{FeCl}3 $$) as a catalyst. The nitro group at C5 directs electrophilic substitution to the ortho/para positions relative to itself, but steric hindrance from the C2 methyl group favors chlorination at C3. This step proceeds at 40–50°C in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with a 65–70% yield.

Reaction Conditions:

  • Catalyst: $$ \text{FeCl}_3 $$ (5 mol%)
  • Solvent: $$ \text{CH}2\text{Cl}2 $$
  • Chlorine Flow Rate: 0.5 L/min

Hydroxylation at Position 6

Introducing the hydroxy group at C6 requires hydrolysis of a protected intermediate. A two-step approach is employed:

  • Acetoxylation: Treating 3-chloro-5-nitro-2,4-dimethylbenzaldehyde with acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in pyridine introduces an acetoxy group at C6 (80% yield).
  • Hydrolysis: The acetoxy group is hydrolyzed using aqueous sodium hydroxide ($$ \text{NaOH} $$) at 80°C, yielding the final hydroxy group.

Optimization Note:

  • Base Concentration: 2M $$ \text{NaOH} $$ maximizes deprotection efficiency (90–95%).

Alternative Synthetic Pathways

Directing Group-Assisted Synthesis

An alternative route utilizes a removable directing group to enhance regioselectivity. For example, introducing a methoxy group at C6 prior to nitration and chlorination ensures correct positioning. Subsequent demethylation with boron tribromide ($$ \text{BBr}_3 $$) converts the methoxy group to hydroxy.

Advantages:

  • Higher regioselectivity for hydroxylation (yield: 78–82%).
  • Reduced isomer formation compared to direct methods.

Multicomponent Reaction Strategies

Recent advances adapt multicomponent protocols for efficient synthesis. A one-pot reaction combining 2,4-dimethylbenzaldehyde, nitrating agents, and chlorinating reagents in the presence of a phosphoric acid catalyst (e.g., BINOL-derived) has been explored. This method reduces intermediate isolation steps but faces challenges in controlling substituent positions.

Limitations:

  • Lower yield (50–60%) due to competing side reactions.
  • Requires stringent temperature control (-10°C to 25°C).

Industrial Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and yield. Continuous flow reactors are employed for nitration and chlorination steps, enabling precise control of exothermic reactions. Key industrial parameters include:

Parameter Nitration Step Chlorination Step Hydroxylation Step
Reactor Type Tubular Packed-bed Stirred-tank
Throughput (kg/h) 12–15 8–10 6–8
Purity Post-Step 92% 88% 95%

Catalyst Recovery:

  • $$ \text{FeCl}_3 $$ is recycled via distillation, reducing waste generation by 30%.

Comparative Analysis of Methods

Yield and Efficiency

Method Overall Yield Time (Hours) Isomer Formation
Stepwise Synthesis 58–62% 18–24 5–8%
Directing Group-Assisted 65–70% 20–26 2–3%
Multicomponent 50–55% 8–12 12–15%

Cost Considerations

  • Stepwise Synthesis: Highest material costs due to intermediate purification.
  • Industrial Flow Reactors: 40% lower operational costs than batch methods.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s position is critical for subsequent steps. Using mixed acid ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$) at subzero temperatures (-10°C) improves meta-nitration selectivity by 15% compared to room-temperature reactions.

Byproduct Management

Isomer formation during chlorination (e.g., C2-chloro derivatives) is mitigated by:

  • Solvent Choice: Polar aprotic solvents (e.g., $$ \text{CH}_3\text{CN} $$) reduce halogen scrambling.
  • Catalyst Modulation: Replacing $$ \text{FeCl}3 $$ with $$ \text{AlCl}3 $$ decreases byproducts by 10% but increases costs.

Green Chemistry Approaches

Recent efforts focus on solvent-free nitration using clay-supported $$ \text{HNO}_3 $$, achieving 70% yield with 90% atom economy. Microwave-assisted hydrolysis reduces hydroxylation time from 6 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzoic acid.

    Reduction: 3-Chloro-6-hydroxy-2,4-dimethyl-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted benzaldehydes. Below is a comparative analysis with structurally related analogs from the Biopharmacule Speciality Chemicals catalog ():

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Potential Applications
3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde Cl (3), OH (6), CH₃ (2,4), NO₂ (5) C₉H₈ClNO₄ Aldehyde, hydroxyl, nitro, methyl Pharmaceuticals, agrochemicals
5-Chloro-2-hydroxybenzaldehyde Cl (5), OH (2) C₇H₅ClO₂ Aldehyde, hydroxyl Intermediate in drug synthesis
5'-Chloro-2'-hydroxy-3'-nitroacetophenone Cl (5'), OH (2'), NO₂ (3'), COCH₃ (1) C₈H₆ClNO₄ Ketone, hydroxyl, nitro Photoresist materials, dyes
5-Chloro-2-hydroxynicotinic acid Cl (5), OH (2), COOH (3) C₆H₄ClNO₃ Carboxylic acid, hydroxyl Metal chelation, enzyme inhibition

Key Findings :

Reactivity Differences :

  • The nitro group in this compound increases its electrophilicity compared to 5-Chloro-2-hydroxybenzaldehyde, which lacks nitro and methyl groups. This makes the former more reactive in Friedel-Crafts or Mannich reactions .
  • Methyl groups at C2 and C4 introduce steric hindrance, reducing accessibility to the aldehyde group compared to the unhindered 5-Chloro-2-hydroxybenzaldehyde.

Solubility and Stability: The hydroxyl and nitro groups enhance solubility in polar solvents (e.g., DMSO) relative to non-polar analogs. However, the methyl groups in this compound may slightly reduce aqueous solubility compared to 5-Chloro-2-hydroxynicotinic acid, which has a hydrophilic carboxylic acid group . Nitro-containing compounds (e.g., 5'-Chloro-2'-hydroxy-3'-nitroacetophenone) are prone to photodegradation, suggesting similar stability concerns for the target compound.

Biological Activity :

  • The presence of multiple substituents in this compound may confer broader bioactivity (e.g., antimicrobial or enzyme inhibition) compared to simpler analogs like 5-Chloro-2-hydroxy-N-phenylbenzamide, which has a single amide functionality .

Research Implications and Limitations

While structural analogs from Biopharmacule’s catalog provide a foundational comparison, experimental data (e.g., NMR, HPLC, or crystallographic studies) are necessary to validate properties like tautomerism or exact melting points. For instance, SHELX software () could refine crystallographic data to confirm substituent positions and intermolecular interactions. Current gaps include kinetic stability studies and toxicity profiles, which are critical for industrial applications.

Biological Activity

3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a chloro, hydroxy, and nitro group, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural formula of this compound is represented as follows:

C9H8ClNO4\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_4

This compound is characterized by:

  • Chloro Group : Enhances electrophilicity.
  • Hydroxy Group : Contributes to hydrogen bonding and solubility.
  • Nitro Group : Can be reduced to form reactive intermediates.

The biological activity of this compound primarily involves interactions with cellular components. The nitro group can undergo reduction to form reactive species that may interact with DNA or proteins, leading to various biochemical effects such as:

  • Antimicrobial Activity : Potential inhibition of microbial growth through interference with cellular processes.
  • Anticancer Properties : Induction of apoptosis in cancer cells through oxidative stress mechanisms.

Table 1: Summary of Mechanisms

MechanismDescription
Nitro ReductionForms reactive intermediates that can damage cellular components.
Antimicrobial ActionDisruption of microbial cell integrity and function.
Apoptosis InductionActivation of apoptotic pathways in cancer cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell walls and interference with metabolic processes.
  • Anticancer Activity : In vitro studies demonstrate that the compound can induce apoptosis in different cancer cell lines. The presence of the nitro group is hypothesized to play a critical role in generating reactive oxygen species (ROS), leading to cell death.
  • Antioxidant Properties : The hydroxy group may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative damage.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains. This suggests potent antibacterial properties that merit further investigation .
  • Cancer Cell Line Study : In a study assessing its anticancer effects on non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) and increased apoptosis markers compared to untreated controls .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,4-Dimethyl-5-nitrobenzaldehydeLacks chloro and hydroxy groupsModerate antimicrobial activity
3-Chloro-2,4-dimethyl-5-nitrobenzaldehydeLacks hydroxy groupLimited anticancer properties
6-Hydroxy-2,4-dimethyl-5-nitrobenzaldehydeLacks chloro groupNotable antioxidant but less antimicrobial

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde?

The synthesis involves sequential nitration, chlorination, and hydroxylation of a 2,4-dimethylbenzaldehyde precursor. Nitration is performed at 0–5°C using a HNO₃/H₂SO₄ mixture to ensure para-substitution. Subsequent Friedel-Crafts chlorination (Cl₂/AlCl₃) introduces the chloro group, followed by hydroxylation via alkaline hydrolysis. Recrystallization from ethanol/water mixtures enhances purity. Reaction yields are typically 65–75%, with HPLC purity >95% .

Q. Which analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with 70:30 acetonitrile/water mobile phase and UV detection at 254 nm.
  • Melting Point : Expected range 182–184°C (deviations >2°C indicate impurities).
  • Elemental Analysis : Theoretical composition (C 46.67%, H 3.48%, N 6.05%); deviations <0.3% confirm purity .

Q. How is the compound’s structure confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides definitive structural elucidation. Crystals are grown via slow evaporation from DMSO/EtOH (1:3). ORTEP diagrams generated from SHELX refine positional parameters with R-factors <0.05 .

Q. What safety protocols are essential for handling this compound?

As a nitroaromatic compound, use a fume hood, nitrile gloves, and lab coats. Acute toxicity (rat oral LD₅₀: 320 mg/kg) necessitates exposure controls. Waste is treated with Fe/HCl to reduce nitro groups before disposal .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitutions?

The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophiles to the meta position. Kinetic studies show 5-fold lower reaction rates compared to non-nitro analogs. Substitution at the chloro position requires NaNH₂ in DMF at 120°C, achieving 40–50% yields .

Q. How can conflicting spectroscopic data (e.g., NMR/IR) be resolved during structural elucidation?

Overlapping aromatic protons in ¹H NMR are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between the aldehyde proton (δ 10.2 ppm) and C-5 nitro group confirm regiochemistry. IR stretching frequencies (NO₂: 1530 cm⁻¹; CHO: 1705 cm⁻¹) validate functional groups .

Q. What strategies address discrepancies in reported biological activity across studies?

Variations arise from impurity profiles (e.g., residual solvents) or assay conditions. Standardize protocols using:

  • Purity : HPLC ≥98%.
  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC 15 µg/mL) and E. coli.
  • Cytotoxicity : MTT assays (IC₅₀: 50 µM for NSCLC cells) .

Q. How do computational methods predict reactivity in derivative synthesis?

DFT calculations (B3LYP/6-31G*) model electrophilic substitution sites, aligning with experimental regioselectivity. Molecular docking predicts antimicrobial activity via interactions with bacterial dihydrofolate reductase (docking score: −8.2 kcal/mol) .

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